

# Naxagolide Hydrochloride discovery and synthesis timeline

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## Compound of Interest

Compound Name: Naxagolide Hydrochloride

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An In-Depth Technical Guide to the Discovery and Synthesis of **Naxagolide Hydrochloride**

## Introduction

**Naxagolide Hydrochloride**, also known by its developmental names PHNO, L-647,339, and MK-458, is a potent, non-ergoline dopamine receptor agonist.<sup>[1]</sup> It is a naphthoxazine derivative structurally distinct from other dopamine agonists like the ergolines (pergolide, cabergoline) and morphine derivatives.<sup>[1][2]</sup> Developed by Merck & Co., Naxagolide was primarily investigated for the treatment of Parkinson's disease due to its high affinity and selectivity for the D2 and D3 dopamine receptors.<sup>[1][2]</sup> Although it reached Phase 2 clinical trials, its development was ultimately discontinued.<sup>[1]</sup> This guide provides a comprehensive technical overview of its discovery, timeline, mechanism of action, synthesis, and pharmacokinetic profile for researchers, scientists, and drug development professionals.

## Discovery and Development Timeline

The development of Naxagolide spanned over a decade, marked by key milestones from its initial description to its clinical evaluation.

- 1984: Naxagolide is first described in scientific literature.<sup>[1]</sup>
- 1980s - 1990s: Merck & Co. undertakes the development of Naxagolide (under the identifiers L-647,339 and MK-458) as a potential treatment for Parkinson's disease.<sup>[1]</sup>

- 1985: A study highlights the efficacy of (+)-4-propyl-9-hydroxynaphthoxazine (PHNO), the active moiety of Naxagolide HCl, as a new dopaminomimetic for treating parkinsonism.[2]
- Late 1980s - Early 1990s: The compound enters clinical development and progresses to Phase 2 trials to evaluate its efficacy and safety as both monotherapy and adjunctive therapy in patients with Parkinson's disease.[1][3]
- Mid-1990s: Development of Naxagolide is discontinued. The decision was based on findings of inadequate effectiveness and/or concerns regarding its toxicity profile.[1]

Despite its discontinuation for clinical use, a radiolabeled form of Naxagolide, [11C]-(+)-PHNO, remains a valuable tool in neuroscience research for in-vivo brain imaging studies of D2/D3 receptors using Positron Emission Tomography (PET).[2][4][5]

## Pharmacology

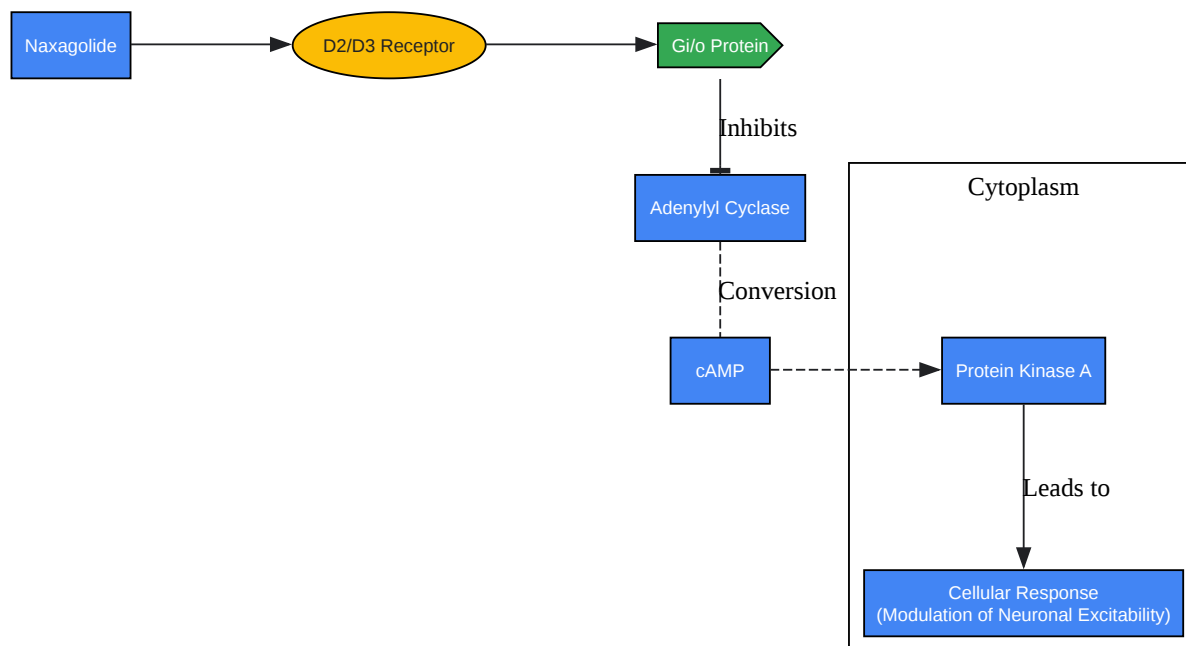
### Mechanism of Action

Naxagolide is a potent and selective dopamine D2-like receptor agonist. Its primary targets are the Dopamine D2 and D3 receptors, which are G-protein coupled receptors (GPCRs) belonging to the Gi/o family.[1][6] Upon binding, Naxagolide activates these receptors, leading to the inhibition of the enzyme adenylyl cyclase.[4] This action decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately influencing neuronal excitability and dopamine-mediated signaling.

Naxagolide exhibits a notable selectivity for the D3 receptor over the D2 receptor, which is a significant characteristic as D3 receptors are concentrated in limbic areas of the brain associated with cognition and emotion, whereas D2 receptors are more widely distributed, including in motor control regions.[1]

### Signaling Pathway

The agonistic action of Naxagolide on D2/D3 receptors triggers a well-defined intracellular signaling cascade.



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Caption: Naxagolide D2/D3 Receptor Signaling Pathway.

## Pharmacodynamics

Naxagolide's potency is quantified by its binding affinity ( $K_i$ ) and its functional inhibition of radioligand binding ( $IC_{50}$ ). It demonstrates high affinity for D3 receptors, with approximately 50-fold selectivity over D2 receptors.[1]

Parameter	Target	Value (nM)	Reference
Ki	Dopamine D3 Receptor	0.16	[1]
Ki	Dopamine D2 Receptor	8.5	[1]
IC50	[3H]apomorphine binding	23	
IC50	[3H]spiperone binding	55	

## Synthesis of Naxagolide Hydrochloride

The synthesis of Naxagolide has been described in patents filed by Merck & Co. The following protocol outlines a representative synthetic route.

### Experimental Protocol

**Step 1: Acylation of 2-amino-7-methoxy-1-tetralone (I)** 2-amino-7-methoxy-1-tetralone (I) is acylated using chloroacetyl chloride in a biphasic system of ethyl acetate and water, with sodium bicarbonate ( $\text{NaHCO}_3$ ) acting as the base. This reaction yields the chloroacetamido derivative (II).

**Step 2: Reduction to Amino Alcohol (III)** The chloroacetamido derivative (II) is then reduced using sodium borohydride ( $\text{NaBH}_4$ ) in an ethanol-chloroform mixture. This reduction converts the ketone to a hydroxyl group, forming trans-2-(chloroacetamido)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol (III).

**Step 3: Cyclization to Oxazinone (IV)** The amino alcohol (III) undergoes intramolecular cyclization. This is achieved by treatment with a strong base, sodium hydride ( $\text{NaH}$ ), in dimethylformamide (DMF) to yield the naphthoxazinone derivative (IV).

**Step 4: Reduction to Naphthoxazine Core (V)** The oxazinone (IV) is reduced to the core hexahydronaphthoxazine structure (V) using a powerful reducing agent, lithium aluminum hydride ( $\text{LiAlH}_4$ ), in refluxing tetrahydrofuran (THF).

**Step 5: N-Alkylation (VI)** The secondary amine in compound (V) is alkylated with a propyl group. This is accomplished by reacting (V) with propyl bromide in DMF, using potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as the base, to give the N-propyl derivative (VI).

**Step 6: Demethylation to Naxagolide** The final step is the demethylation of the methoxy group on the aromatic ring of compound (VI) to yield the free base of Naxagolide. This is achieved by heating with pyridine hydrochloride at high temperatures (200°C).

**Step 7: Salt Formation** The resulting Naxagolide free base is then treated with hydrochloric acid in a suitable solvent to form the stable **Naxagolide Hydrochloride** salt, which can be purified by crystallization.

## Synthesis Workflow



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Caption: Synthetic Workflow for **Naxagolide Hydrochloride**.

## Pharmacokinetics

Pharmacokinetic data for Naxagolide was obtained from a study in patients with mild to moderate Parkinson's disease using a sustained-release oral formulation (MK-458 HPMC).[1] The study investigated single oral doses of 6, 12, and 18 mg.

Parameter	6 mg Dose	12 mg Dose	18 mg Dose	IV Dose (40 µg)
C <sub>max</sub> (ng/L)	139	240	344	N/A
T <sub>max</sub> (h)	8.0	9.0	5.5	N/A
AUC (ng/L·h)	1728	2849	5484	N/A
t <sub>1/2</sub> (h)	~3.8 (Mean)		N/A	
CL (L/h)	~203.4 (Mean)		N/A	
Bioavailability	~5%		100% (Reference)	

Data from a 4-period crossover study in 10 patients with Parkinson's disease.<sup>[1]</sup> C<sub>max</sub>: Maximum plasma concentration; T<sub>max</sub>: Time to reach C<sub>max</sub>; AUC: Area under the plasma concentration-time curve; t<sub>1/2</sub>: Half-life; CL: Plasma clearance.

The disposition of Naxagolide was found to be independent of the dose within the range studied.<sup>[1]</sup> The oral bioavailability was low, at approximately 5%, for the sustained-release tablet formulations tested.<sup>[1]</sup> The mean plasma half-life was relatively short at 3.8 hours.<sup>[1]</sup>

## Conclusion

**Naxagolide Hydrochloride** is a well-characterized D3/D2 dopamine agonist whose development provided valuable insights into dopaminergic signaling and potential therapeutic strategies for Parkinson's disease. While it did not proceed to market due to efficacy and toxicity concerns, its unique pharmacological profile, particularly its preference for the D3 receptor, has secured its place as an important research tool. The synthetic pathways established by Merck & Co. are robust, and its use as a radiotracer in PET imaging continues to contribute to the understanding of dopamine receptor distribution and function in the living human brain. This guide has summarized the critical technical information regarding Naxagolide's discovery, mechanism, synthesis, and pharmacokinetics, serving as a comprehensive resource for the scientific community.

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